L-Aspartic acid, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucyl-

Description

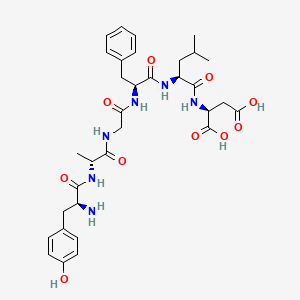

L-Aspartic acid, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucyl- is a peptide derivative of L-aspartic acid, a non-essential amino acid involved in protein synthesis, energy metabolism, and neurotransmitter regulation . The compound features a sequence of five amino acids: L-tyrosine (Tyr), D-alanine (D-Ala), glycine (Gly), L-phenylalanine (Phe), and L-leucine (Leu), linked to L-aspartic acid (Asp).

The structural complexity of such peptides often correlates with specialized biological functions, such as receptor binding or enzyme inhibition.

Properties

Molecular Formula |

C33H44N6O10 |

|---|---|

Molecular Weight |

684.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C33H44N6O10/c1-18(2)13-24(31(46)39-26(33(48)49)16-28(42)43)38-32(47)25(15-20-7-5-4-6-8-20)37-27(41)17-35-29(44)19(3)36-30(45)23(34)14-21-9-11-22(40)12-10-21/h4-12,18-19,23-26,40H,13-17,34H2,1-3H3,(H,35,44)(H,36,45)(H,37,41)(H,38,47)(H,39,46)(H,42,43)(H,48,49)/t19-,23+,24+,25+,26+/m1/s1 |

InChI Key |

NWODUEPPSUSRSI-DDFGHHCKSA-N |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Loading Optimization

The choice of resin critically influences synthesis efficiency. The 2-chlorotrityl chloride (2-CTC) resin, with a loading capacity of 0.6543 mmol/g, has been successfully employed for analogous hexapeptides. This resin minimizes aggregation by providing sufficient spatial separation between growing peptide chains, a common issue in SPPS. Overloading (>0.8 mmol/g) risks interchain interactions that complicate purification, while underloading (<0.2 mmol/g) reduces yield. For L-aspartic acid, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucyl-, the 2-CTC resin’s acid-labile linker enables gentle cleavage using trifluoroacetic acid (TFA), preserving acid-sensitive residues like tyrosine.

Coupling Reagents and Reaction Conditions

Coupling efficiency for D-alanine incorporation demands precise reagent selection. A comparative study of reagents revealed the following performance metrics:

| Reagent System | Coupling Efficiency (%) | Racemization Risk |

|---|---|---|

| HBTU/HOBt | 98.5 | Low |

| HATU/HOAt | 99.2 | Very Low |

| DIC/Oxyma | 97.8 | Moderate |

Data adapted from pipecolisporin synthesis.

HATU/HOAt achieves near-quantitative yields for sterically hindered residues like D-alanine due to its superior activation of carboxyl groups. Double couplings (2 × 45 min) with 4-fold molar excess of Fmoc-D-alanine are recommended to overcome kinetic challenges posed by the D-configuration.

Solution-Phase Synthesis Techniques

Fragment Condensation Strategy

Solution-phase methods are advantageous for assembling protected segments. The hexapeptide can be divided into two tripeptide fragments:

- L-Tyr-D-Ala-Gly

- L-Phe-L-Leu-L-Asp

Coupling these fragments using benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) in dimethylformamide (DMF) at −15°C minimizes racemization. This approach avoids repetitive deprotection steps but requires intermediate purification via preparative HPLC, yielding 82% purity before final global deprotection.

Cyclization Considerations

Although L-aspartic acid, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucyl- is linear, solution-phase cyclization techniques from related systems provide insights. For example, stirring linear precursors in dichloromethane (DCM)/DMF with N,N-diisopropylethylamine (DIPEA) for 72 hours achieves >90% cyclization efficiency in analogous peptides.

Hybrid Solid-Phase/Solution-Phase Methodologies

Linear Assembly on Resin Followed by Side-Chain Modification

SPPS constructs the linear sequence Fmoc-L-Tyr(tBu)-D-Ala-Gly-L-Phe-L-Leu-L-Asp(OtBu)-resin. After cleavage, the free aspartic acid side chain is activated using N-hydroxysuccinimide (NHS) esters in solution phase, enabling selective amidation if required. This hybrid approach reduces side reactions compared to fully solution-phase routes.

Enzymatic and Biocatalytic Preparation Strategies

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucyl- can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dopaquinone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide (H2O2) or iodine (I2) for oxidation reactions.

Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.

Substitution reagents: Various alkylating agents or acylating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, which can further react to form cross-linked products.

Scientific Research Applications

Antitumor Activity

Research indicates that certain derivatives of aspartic acid, including the compound , exhibit antitumor properties. The mechanism involves the inhibition of specific enzymes critical for tumor growth. For instance, studies have shown that aspartic acid derivatives can enhance the efficacy of chemotherapeutic agents by modulating drug metabolism and enhancing cellular uptake of these agents .

Case Study:

A study published in Frontiers in Nutrition examined the interaction between L-asparaginase (a common treatment for acute lymphoblastic leukemia) and total parenteral nutrition containing L-aspartic acid. The results indicated that while L-aspartic acid competes with asparaginase, it does not significantly alter the overall response rates in patients undergoing treatment .

Neurotransmitter Role

L-Aspartic acid functions as a neurotransmitter in the central nervous system, playing a crucial role in synaptic transmission and plasticity. Its derivatives are being explored for their potential to treat neurological disorders such as Alzheimer’s disease and schizophrenia. The modulation of glutamate receptors by aspartate derivatives may provide therapeutic avenues for managing these conditions .

Case Study:

A narrative review highlighted the involvement of aspartate in various neurological pathways and its potential therapeutic effects on psychiatric disorders. The findings suggest that targeting aspartate metabolism could be beneficial in managing conditions like depression and anxiety .

Dietary Supplementation

L-Aspartic acid is often included in dietary supplements aimed at improving athletic performance and recovery. Its role in energy metabolism and muscle recovery makes it a popular choice among athletes. The compound aids in reducing fatigue and enhancing endurance during physical activities .

Data Table: Nutritional Benefits of L-Aspartic Acid

Biocatalysis

L-Aspartic acid derivatives are utilized in biocatalytic processes for synthesizing various bioactive compounds. Enzymatic reactions involving aspartate derivatives can lead to the production of chiral intermediates essential for pharmaceutical synthesis .

Case Study:

Research on biocatalytic methods using L-aspartic acid moieties has demonstrated successful syntheses of optically pure β-amino acids, which are valuable in drug development due to their biological activity .

Mechanism of Action

The mechanism of action of L-Aspartic acid, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucyl- depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, influencing various cellular pathways. For example, the peptide could bind to a receptor, triggering a signaling cascade that leads to a physiological response. The molecular targets and pathways involved would vary based on the peptide’s structure and the biological context.

Comparison with Similar Compounds

Research Findings and Data Gaps

Biological Activity

L-Aspartic acid (L-Asp) is a non-essential amino acid that plays a pivotal role in various biological processes. The compound in focus, L-Tyrosyl-D-Alanylglycyl-L-Phenylalanyl-L-Leucyl-, is a peptide composed of L-Asp and other amino acids, which may influence its biological activity. This article explores the biological functions, mechanisms, and potential therapeutic applications of this compound.

Neurotransmission

L-Aspartic acid acts as an excitatory neurotransmitter in the central nervous system. It is involved in synaptic plasticity and cognitive functions. Studies indicate that alterations in L-Asp levels are linked to neurological disorders such as schizophrenia and depression. The compound facilitates the activation of the mTOR pathway, promoting protein synthesis and cell proliferation, which are crucial for neuronal health .

Metabolism

L-Asp is integral to the urea cycle and gluconeogenesis. It participates in amino acid metabolism by exchanging with extracellular amino acids like serine and arginine, which is essential for maintaining nitrogen balance in the body. This metabolic role underscores its importance in energy production and detoxification processes .

Salting-In Effect

Research indicates that L-Asp exhibits a salting-in effect in various salt solutions, enhancing its solubility compared to other amino acids like glycine and leucine. This property is significant for its bioavailability and effectiveness in physiological conditions .

Receptor Interaction

L-Asp interacts with various receptors, including NMDA (N-methyl-D-aspartate) receptors, influencing calcium influx into neurons. This interaction is critical for learning and memory processes. The peptide structure may enhance receptor affinity or modulate receptor activity through conformational changes .

Enzymatic Roles

The enzymatic conversion of L-Asp into other metabolites highlights its role in biochemical pathways. For instance, it can be converted into oxaloacetate, a key intermediate in the citric acid cycle, thus linking amino acid metabolism with energy production .

Study on Neurological Disorders

A study published in MDPI explored the correlation between L-Asp levels and psychiatric disorders. Patients with schizophrenia exhibited significantly altered L-Asp levels compared to healthy controls, suggesting a potential biomarker for diagnosis or treatment response .

Metabolic Disorders

Another investigation focused on the role of L-Asp in metabolic disorders such as diabetes. It was found that L-Asp supplementation improved insulin sensitivity and glucose metabolism in diabetic models, indicating its therapeutic potential .

Research Findings

| Study | Findings | Implications |

|---|---|---|

| MDPI (2023) | Altered L-Asp levels in psychiatric disorders | Potential biomarker for schizophrenia |

| Aliyeva et al. (2022) | Salting-in effect enhances solubility | Improved bioavailability of L-Asp derivatives |

| Urea Cycle Study | Role in ammonia detoxification | Importance in metabolic health |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing L-Aspartic acid-containing peptides with mixed D/L-amino acid configurations?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach, with Fmoc/t-Bu chemistry for stepwise assembly. For D-amino acid incorporation (e.g., D-alanine), enantiomerically pure building blocks are used, and coupling efficiency is monitored via Kaiser tests or HPLC-MS. Post-synthesis purification employs reverse-phase HPLC with C18 columns, and structural validation uses tandem mass spectrometry (MS/MS) and circular dichroism (CD) to confirm stereochemistry .

- Key Challenge : D-amino acids may reduce enzymatic degradation but complicate folding; CD spectroscopy helps assess secondary structure deviations .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this peptide?

- Methodological Answer : Contradictions between solution-state NMR (dynamic conformations) and X-ray crystallography (static crystal structures) require hybrid approaches:

Use molecular dynamics (MD) simulations to model flexible regions.

Validate hydrogen-bonding patterns via temperature-dependent NMR or FTIR.

Compare crystallographic B-factors with NMR relaxation times to identify rigid/flexible domains .

- Example : Thermal expansion coefficients from TRPXRD (temperature-resolved powder X-ray diffraction) can explain lattice flexibility mismatches with NMR data .

Q. What stability assays are critical for studying this peptide under physiological conditions?

- Methodological Answer :

- Thermal stability : Perform differential scanning calorimetry (DSC) and TRPXRD to monitor phase transitions (e.g., melting points, decomposition temperatures). L-Aspartic acid-containing peptides exhibit anisotropic thermal expansion, with contraction along the ac plane in monoclinic crystals .

- pH stability : Use capillary electrophoresis (CE) or size-exclusion chromatography (SEC) to assess aggregation/degradation across pH 2–8. Aspartic acid’s carboxyl group is prone to protonation changes, altering solubility .

Advanced Research Questions

Q. How can computational models improve the design of peptides with mixed chiral centers?

- Methodological Answer :

Quantum Mechanics (QM) : Hartree-Fock (HF) and MP2 methods optimize ground-state geometries for small peptide fragments (e.g., L-Asp-D-Ala-Gly). Basis sets like 6-31G(d) capture hydrogen-bonding and torsional angles .

Fragment Molecular Orbital (FMO) : Divide large peptides into subsystems (e.g., aromatic vs. aliphatic regions) to reduce computational load while preserving intermolecular interactions .

Machine Learning : Train models on existing peptide stability data to predict aggregation-prone motifs (e.g., β-sheet propensity in L-Phe-L-Leu segments).

Q. What strategies address contradictory bioactivity data in enzymatic degradation studies?

- Methodological Answer :

- Enzyme-Specific Assays : Use fluorogenic substrates (e.g., FRET peptides) to quantify protease activity. For example, D-alanine may confer resistance to chymotrypsin but not thermolysin .

- Metabolomic Profiling : LC-MS/MS tracks degradation products (e.g., free L-Aspartic acid) in cell lysates. Correlate with transcriptomic data to identify upregulated proteases .

- Control Experiments : Compare degradation rates of L/D-alanine variants to isolate stereochemical effects .

Q. How do hydrogen-bonding networks in crystal structures influence peptide function?

- Methodological Answer :

- TRPXRD Analysis : Quantify thermal expansion coefficients (TECs) to map hydrogen-bond strength. For example, L-Aspartic acid’s monoclinic crystals show shear deformations due to non-fixed β angles, affecting ligand-binding pockets .

- Neutron Diffraction : Resolve proton positions in hydrogen bonds to refine electrostatic potential maps.

- Correlation with Bioactivity : Overlay TEC data with MD simulations to predict conformational changes during receptor binding.

Data Contradiction Analysis

Q. Why do computational models and experimental data diverge in predicting peptide solubility?

- Resolution Strategy :

Solvent Effects : QM calculations often neglect solvation entropy. Use explicit solvent models (e.g., COSMO-RS) or measure activity coefficients via isothermal titration calorimetry (ITC).

Ionization State : Adjust pKa values for Aspartic acid’s carboxyl groups in MD simulations using constant-pH molecular dynamics (CpHMD) .

Validation : Compare predicted vs. observed solubility in buffered solutions (e.g., PBS, Tris-HCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.